molecular formula C18H23N3O5 B2666151 6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930464-09-8

6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2666151
CAS No.: 930464-09-8
M. Wt: 361.398
InChI Key: AJZJAWNDWCVEEA-UHFFFAOYSA-N
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Description

  • Reagents: Alkylating agents (e.g., dimethyl sulfate, ethyl bromide).

  • Conditions: Alkylation reactions under basic conditions.

Industrial Production Methods

Industrial synthesis often involves optimization for scale, yield, and cost-efficiency, usually under controlled conditions to ensure high purity and consistency. The steps are similar but with more efficient catalysts, optimized temperatures, and advanced purification techniques.

Scientific Research Applications

This compound is explored for its potential in multiple domains:

  • Chemistry: : As a building block for complex molecular architectures.

  • Biology: : Studies involving interactions with biological macromolecules.

  • Medicine: : Investigated for pharmacological activity due to its potential effects on specific molecular targets.

  • Industry: : Applications in material sciences, including as a precursor for specialized polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of Intermediate

    • Starting Material: A substituted pyrrole derivative.

    • Reagents: Brominating agents (e.g., NBS).

    • Conditions: Bromination under inert atmosphere at low temperature.

  • Step 2: Pyrimidine Ring Formation

    • Reagents: Guanidine carbonate and appropriate catalysts.

    • Conditions: Cyclization at elevated temperature to form the pyrrolopyrimidine core.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : Conversion of the methoxy groups to aldehyde or carboxylic acids.

    • Reduction: : Potential hydrogenation of the ethoxyphenyl ring.

    • Substitution: : Nucleophilic substitution reactions at the methoxy or ethoxy positions.

  • Common Reagents and Conditions

    • Oxidation Reagents: : KMnO₄, CrO₃.

    • Reduction Reagents: : H₂/Pd-C, NaBH₄.

    • Substitution Reagents: : Nucleophiles like thiols, amines, and alcohols.

  • Major Products Formed

    • Oxidation Products: : Corresponding aldehydes, ketones, or acids.

    • Reduction Products: : Fully hydrogenated derivatives.

    • Substitution Products: : Compounds with various nucleophiles replacing the original substituents.

Mechanism of Action

The effects of 6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione are largely determined by its ability to interact with specific molecular targets:

  • Binding: : Attaches to enzyme active sites or receptor proteins.

  • Pathways: : Modulates biochemical pathways related to cell signaling and metabolism.

Comparison with Similar Compounds

While comparing with other pyrrolopyrimidines:

  • Similar Compounds: : 4-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, 6-methyl-4-(4-methoxyphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione.

  • Uniqueness: : The specific substituents (2,2-dimethoxyethyl and 4-ethoxyphenyl) give it distinct reactivity and potential biological activities not found in close analogs.

Conclusion

The elaborate structure of 6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione opens a plethora of possibilities in scientific research and industrial applications. Its synthesis, reactions, and functional versatility make it a valuable compound for further exploration and utilization in various fields.

Properties

IUPAC Name

6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c1-4-26-12-7-5-11(6-8-12)16-15-13(19-18(23)20-16)9-21(17(15)22)10-14(24-2)25-3/h5-8,14,16H,4,9-10H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZJAWNDWCVEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC(OC)OC)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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